Welcome to the BenchChem Online Store!
molecular formula C15H23O4P B8585040 Methyl [ethoxy(4-phenylbutyl)phosphoryl]acetate CAS No. 85672-93-1

Methyl [ethoxy(4-phenylbutyl)phosphoryl]acetate

Cat. No. B8585040
M. Wt: 298.31 g/mol
InChI Key: FSRIBQVJWKHIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04448772

Procedure details

A mixture of 16.9 g. (0.11 mole) of methyl bromoacetate and 5.0 g. (0.019 mole) of (4-phenylbutyl)phosphonous acid, diethyl ester was heated on a 140°-150° oil bath until distillation of ethyl bromide was detected. An additional 16 g. (0.063 mole) of (4-phenylbutyl)phosphonous acid, diethyl ester was then gradually added to the reaction mixture. Heating was then continued for 45 minutes. After cooling to 100°, excess reagent was removed in vacuo to give 25 g. of crude product (Rf =0.25 silica gel/ethyl acetate). Impurities with higher Rf values were separated by flash chromatography using ethyl acetate. As a result, 18.3 g. of [ethoxy(4-phenylbutyl)phosphinyl]acetic acid, methyl ester were obtained.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Name
(4-phenylbutyl)phosphonous acid, diethyl ester
Quantity
0.019 mol
Type
reactant
Reaction Step Two
Name
(4-phenylbutyl)phosphonous acid, diethyl ester
Quantity
0.063 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([CH2:13][CH2:14][CH2:15][CH2:16][P:17]([O:21]CC)[O:18][CH2:19][CH3:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:19]([O:18][P:17]([CH2:2][C:3]([O:5][CH3:6])=[O:4])([CH2:16][CH2:15][CH2:14][CH2:13][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
(4-phenylbutyl)phosphonous acid, diethyl ester
Quantity
0.019 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCP(OCC)OCC
Step Three
Name
(4-phenylbutyl)phosphonous acid, diethyl ester
Quantity
0.063 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.9 g
DISTILLATION
Type
DISTILLATION
Details
until distillation of ethyl bromide
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 100°
CUSTOM
Type
CUSTOM
Details
excess reagent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give 25 g
CUSTOM
Type
CUSTOM
Details
Impurities with higher Rf values were separated by flash chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.